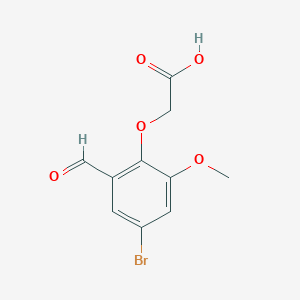

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid

Vue d'ensemble

Description

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9BrO5 It is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid typically involves the bromination of 2-formyl-6-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium thiocyanate, and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone, or amines in ethanol.

Major Products Formed

Oxidation: Formation of (4-Bromo-2-carboxy-6-methoxyphenoxy)acetic acid.

Reduction: Formation of (4-Bromo-2-hydroxymethyl-6-methoxyphenoxy)acetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antiviral Activity:

Research has indicated that compounds similar to (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid exhibit significant antiviral properties. For example, derivatives of halogenated phenoxy compounds have shown high anti-HIV activity, with effective concentrations (EC50) below 10 nM . This suggests that modifications to the phenoxy structure can enhance antiviral potency, indicating a pathway for developing new antiviral agents.

2. Anticancer Potential:

The compound's structural features may also contribute to anticancer activity. Studies on related compounds have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines, with some showing low nanomolar inhibitory concentrations against specific cancer targets . This highlights the potential for this compound in targeted cancer therapies.

Materials Science Applications

1. Polymer Chemistry:

The incorporation of this compound into polymer formulations has been explored for creating film-forming polymers used in antifouling paints. These polymers are designed to be water-insoluble yet erodible, providing protective coatings that resist biological fouling in marine environments . This application not only enhances the longevity of marine vessels but also minimizes environmental impact.

Biological Studies

1. Enzyme Inhibition:

The compound's potential as an enzyme inhibitor has been investigated, particularly concerning purine nucleoside phosphorylase (PNP), an important target in treating T-cell malignancies and certain infections . The design of inhibitors based on similar structural frameworks has led to compounds with high selectivity and potency against pathogenic enzymes.

Case Studies

Mécanisme D'action

The mechanism of action of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Bromo-2-formylphenoxy)acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

(4-Bromo-2-methoxyphenoxy)acetic acid: Lacks the formyl group, which may influence its chemical properties and applications.

(4-Bromo-2-formyl-6-methoxybenzoic acid): Contains a benzoic acid moiety instead of the acetic acid group, which may alter its solubility and reactivity.

Uniqueness

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is unique due to the combination of the bromine atom, formyl group, and methoxy group on a phenoxyacetic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromine atom : Influences reactivity and biological interactions.

- Formyl group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Methoxyphenoxy moiety : Contributes to the compound's overall reactivity and biological activity.

Its molecular formula is , with a molecular weight of approximately 313.13 g/mol.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the formyl group allows for potential covalent modifications to proteins, while the bromine atom may enhance molecular recognition through halogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , similar to other compounds with analogous structures. The presence of functional groups such as methoxy and formyl may contribute to this activity by facilitating interactions with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties . Compounds with similar structural features have shown efficacy in targeting cancer cell lines, indicating potential pathways for therapeutic development.

Anti-inflammatory and Antioxidant Activities

Compounds containing methoxy and formyl groups are often associated with anti-inflammatory and antioxidant activities. Biological assays are underway to evaluate these effects quantitatively, focusing on dose-response relationships to assess both efficacy and toxicity.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Investigated for potential antimicrobial effects; compounds with similar structures have shown effectiveness against various pathogens. | |

| Anticancer Properties | Initial evaluations indicate potential cytotoxicity against specific cancer cell lines; further studies needed for validation. | |

| Structure-Activity Relationship | Explored how modifications in structure influence biological efficacy; variations in halogens (bromine vs. chlorine) affect reactivity and activity profiles. |

Future Directions

The ongoing research into this compound suggests a promising avenue for drug development, particularly in targeting microbial infections and cancer therapies. Further investigations are required to elucidate its mechanisms of action, optimize its biological activity, and assess safety profiles.

Propriétés

IUPAC Name |

2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDYCPFAYHFSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395041 | |

| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20037-38-1 | |

| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.